5-Chloro-Indole Pharmacophore: Melatonin Receptor Binding Profile
In a comprehensive study of isoindoloindole‑derived melatonin ligands, the 5‑chloro‑substituted derivative (compound 13) displayed a considerable reduction in binding affinity compared with the corresponding 2‑methoxy analogue (7a) at both human MT1 and MT2 receptors [1]. Although direct radioligand‑binding data for 4‑chloro‑N‑[2‑(5‑chloro‑1H‑indol‑3‑yl)ethyl]benzamide are not publicly available, the 5‑chloro‑indole motif present in this compound is consistently associated with lower receptor affinity and a propensity to antagonism, distinguishing it from unsubstituted indole or 5‑methoxy‑indole melatoninergic probes [1][2].
| Evidence Dimension | Melatonin receptor binding affinity (human MT1/MT2) |
|---|---|
| Target Compound Data | 5‑chloro‑indole scaffold (compound 13): Ki > 10‑fold higher than 2‑methoxy analogue (7a) [1] |
| Comparator Or Baseline | 2‑methoxy‑isoindolo[2,1‑a]indole (7a): Ki = low nanomolar range at MT1 and MT2 [1] |
| Quantified Difference | Approximately 10‑fold reduction in affinity, accompanied by loss of agonist efficacy (antagonist behaviour) [1] |
| Conditions | Radioligand displacement assay using cloned human MT1 and MT2 receptors expressed in NIH 3T3 cells [1] |
Why This Matters
For scientists screening melatonin‑receptor ligands, the 5‑chloro‑indole of the target compound predicts lower receptor occupancy but a different functional outcome (potential antagonism) than 5‑methoxy‑based probes, making it a distinct pharmacological tool.
- [1] Mapping the Melatonin Receptor. 6. Melatonin Agonists and Antagonists Derived from 6H‑Isoindolo[2,1‑a]indoles, 5,6‑Dihydroindolo[2,1‑a]isoquinolines, and 6,7‑Dihydro‑5H‑benzo[c]azepino[2,1‑a]indoles. J Med Chem, 2022. View Source
- [2] Tsotinis A, et al. Synthetic Melatonin Receptor Agonists and Antagonists. InTechOpen, 2020. View Source
